(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dichlorobenzyloxy group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 2-(2,4-dichlorobenzyloxy)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity . Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles, which also exhibit a wide range of biological activities.
Benzylidene Derivatives: Compounds with similar benzylidene moieties that have been studied for their biological activities.
Uniqueness
(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyloxy group and thiazolidinone ring make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H13Cl2NO2S2 |
---|---|
Molecular Weight |
410.3g/mol |
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-21-17(22)16(25-18(21)24)8-11-4-2-3-5-15(11)23-10-12-6-7-13(19)9-14(12)20/h2-9H,10H2,1H3/b16-8+ |
InChI Key |
YBZQULKZGNQBAU-LZYBPNLTSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S |
Origin of Product |
United States |
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